N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide
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Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-iodoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-fluoroaniline to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to yield thiol derivatives.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide can be compared with other thiourea derivatives, such as:
- N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-fluorobenzamide
- N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-phenylacetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFIN2OS/c15-11-7-10(17)4-5-12(11)18-14(21)19-13(20)8-2-1-3-9(16)6-8/h1-7H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADINVIRBHQNNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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